Saprisartan potassium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saprisartan potassium is a chemical compound known for its role as an angiotensin II type 1 (AT1) receptor antagonist. It is structurally based on the prototypical chemical structure of losartan. This compound is primarily used in the treatment of hypertension and heart failure due to its ability to block the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saprisartan potassium involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes:

Formation of the imidazole ring: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of various functional groups such as bromine, trifluoromethanesulfonyl, and others to the imidazole ring.

Final coupling: The final step involves coupling the substituted imidazole with potassium to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality control: Ensuring the product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

Saprisartan potassium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reagents like bromine and chlorine are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted imidazole compounds .

Scientific Research Applications

Saprisartan potassium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study AT1 receptor antagonism and related chemical reactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Saprisartan potassium exerts its effects by selectively binding to and blocking the AT1 receptors in vascular smooth muscle and the adrenal gland. This action prevents the binding of angiotensin II, a potent vasoconstrictor, leading to decreased vasoconstriction and reduced aldosterone release. The overall effect is a decrease in systemic vascular resistance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Losartan: The prototypical compound from which saprisartan potassium is derived.

Valsartan: Another AT1 receptor antagonist with similar therapeutic uses.

Irbesartan: Known for its high affinity for AT1 receptors and long duration of action

Uniqueness

This compound is unique due to its insurmountable/noncompetitive antagonism of the AT1 receptor, which is likely due to its slow dissociation kinetics. This characteristic differentiates it from other AT1 receptor antagonists, which may exhibit competitive antagonism .

Biological Activity

Saprisartan potassium is a selective and potent angiotensin II type 1 (AT1) receptor antagonist, primarily used in the management of hypertension and heart failure. It is derived from the chemical structure of losartan and exhibits unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical implications.

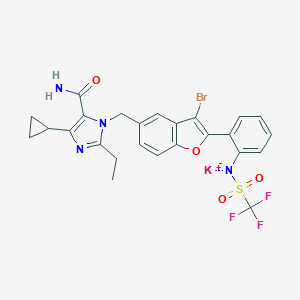

- Chemical Formula : C25H21BrF3K4N4O4S

- Molecular Weight : 649.52 g/mol

- Structure : The compound features a complex structure that contributes to its pharmacological effects.

Saprisartan functions by blocking the AT1 receptor, which is crucial in the renin-angiotensin-aldosterone system (RAAS). This blockade leads to several physiological effects:

- Vasodilation : By inhibiting angiotensin II, a potent vasoconstrictor, Saprisartan reduces systemic vascular resistance.

- Decreased Sodium Retention : The antagonism at the AT1 receptor decreases aldosterone secretion, promoting natriuresis (excretion of sodium in urine).

- Reduced Blood Pressure : The combined effects of vasodilation and decreased sodium retention result in lowered blood pressure .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Long-acting Effects : It has been shown to have prolonged action due to slow dissociation kinetics from the AT1 receptor, resulting in sustained antihypertensive effects.

- Insurmountable Antagonism : The drug exhibits insurmountable/noncompetitive antagonism at the AT1 receptor, meaning that even high concentrations of angiotensin II cannot overcome its effects .

Efficacy in Hypertension Management

Clinical trials have demonstrated that Saprisartan effectively reduces blood pressure in hypertensive patients. For instance:

- A study reported a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after administration of Saprisartan .

Impact on Heart Failure

Saprisartan has also shown beneficial effects in patients with heart failure:

- It reduces cardiac workload and improves cardiac output by decreasing peripheral vascular resistance.

- A meta-analysis indicated that patients treated with AT1 receptor blockers like Saprisartan had a lower risk of heart failure-related hospitalizations compared to those receiving traditional therapies .

Neuroprotective Effects

Emerging research suggests that Saprisartan may offer neuroprotective benefits:

- Studies indicate that AT1 receptor antagonists can reduce the incidence of strokes and improve recovery outcomes post-stroke by enhancing cerebral blood flow and reducing infarct size in animal models .

Adverse Effects

While generally well-tolerated, some adverse effects associated with Saprisartan include:

- Dizziness and hypotension due to its vasodilatory effects.

- Potential renal impairment in susceptible populations, particularly when used alongside other antihypertensives .

Comparative Analysis with Other Angiotensin II Receptor Blockers (ARBs)

| Drug | Half-life (hrs) | Bioavailability (%) | Protein Binding (%) | Indications |

|---|---|---|---|---|

| Saprisartan | Not specified | High | Not specified | Hypertension, Heart Failure |

| Losartan | 2 | 33 | 99 | Hypertension |

| Valsartan | 6 | 25 | >99 | Hypertension |

| Irbesartan | 11-15 | 90-95 | 90 | Hypertension |

Properties

CAS No. |

146613-90-3 |

|---|---|

Molecular Formula |

C25H21BrF3KN4O4S |

Molecular Weight |

649.5 g/mol |

IUPAC Name |

potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |

InChI |

InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |

InChI Key |

IASZJGRIPLTJMA-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Isomeric SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Canonical SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |

Key on ui other cas no. |

146613-90-3 |

Synonyms |

GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.